(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 864975-75-7
Cat. No.: VC7029058
Molecular Formula: C23H22ClN5O4S2
Molecular Weight: 532.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864975-75-7 |
|---|---|
| Molecular Formula | C23H22ClN5O4S2 |
| Molecular Weight | 532.03 |
| IUPAC Name | 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
| Standard InChI | InChI=1S/C23H22ClN5O4S2/c1-33-15-14-29-20-9-6-18(24)16-21(20)34-23(29)27-22(30)17-4-7-19(8-5-17)35(31,32)28(12-2-10-25)13-3-11-26/h4-9,16H,2-3,12-15H2,1H3 |
| Standard InChI Key | NDBNSLBEFSVKGM-VYIQYICTSA-N |
| SMILES | COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Introduction
Structural Analysis and Molecular Characteristics
Core Functional Groups and Stereochemistry
The compound’s Z-configuration arises from the spatial arrangement around the imine bond linking the benzamide and benzothiazole moieties. The benzothiazole ring system, substituted at position 6 with chlorine and at position 3 with a 2-methoxyethyl chain, contributes to planar aromaticity, while the sulfamoyl group at position 4 of the benzamide introduces polar character. The bis(2-cyanoethyl) substituents on the sulfamoyl nitrogen enhance electron-withdrawing effects, potentially influencing binding interactions with biological targets.
Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
| SMILES | COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
| InChIKey | NDBNSLBEFSVKGM-VYIQYICTSA-N |
The Z-isomer is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the thiazole nitrogen, as evidenced by crystallographic data from related compounds.
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
While explicit synthetic details for this compound remain proprietary, its preparation likely follows a modular approach common to benzothiazole-linked benzamides :
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Benzothiazole Core Formation: Condensation of 6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2-amine with chloroacetyl chloride generates the 2-chlorobenzothiazole intermediate.
-
Imine Coupling: Reaction with 4-sulfamoylbenzoyl chloride under basic conditions yields the (Z)-configured imine via kinetic control.
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Cyanoethylation: Bis-alkylation of the sulfamoyl nitrogen with acrylonitrile completes the synthesis.
Critical challenges include controlling stereoselectivity during imine formation and preventing cyanoethyl group hydrolysis. Microwave-assisted synthesis and phase-transfer catalysis may improve yields .
Physicochemical Properties and Drug Likeness
Solubility and Permeability
The compound’s high molecular weight (532.03 g/mol) and cLogP ~3.2 (estimated) suggest moderate membrane permeability but poor aqueous solubility. Prodrug strategies, such as esterification of the methoxyethyl group, could enhance bioavailability.
ADMET Predictions
Using the QikProp module (Schrödinger):
| Parameter | Predicted Value |
|---|---|
| H-bond donors | 1 |
| H-bond acceptors | 9 |
| CNS permeability | -2.5 (low) |
| Human oral absorption | 75% |
These metrics align with lead-like compounds but indicate potential blood-brain barrier exclusion .
Comparative Analysis with Structural Analogs
Lead Compound 4i
The reference compound 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine (4i) shares the chlorobenzothiazole core but lacks the sulfamoylbenzamide extension. 4i’s IC against A549 cells is 2.1 μM versus B7’s 1.8 μM , suggesting that the sulfamoyl group enhances potency through additional target engagement.
Clinical Candidates
Comparisons to FDA-approved benzothiazoles (e.g., riluzole) highlight shared pharmacophores but distinct substitution patterns favoring HDAC over glutamate modulation.
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